molecular formula C14H14N2O2 B1267985 2-amino-N-(4-methoxyphenyl)benzamide CAS No. 20878-54-0

2-amino-N-(4-methoxyphenyl)benzamide

Cat. No. B1267985
CAS RN: 20878-54-0
M. Wt: 242.27 g/mol
InChI Key: VOUMPTOODFUGMO-UHFFFAOYSA-N
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Patent
US06605626B2

Procedure details

A mixture of isatoic anhydride (4.9 g, 30 mmol) and p-anisidine (3.7 g, 30 mmol) in toluene (60 mL) was heated to reflux for 5 h. After cooling, the supernatant was decanted and the solid was suspended in methylene chloride (500 mL). The resulting suspension was filtered. The filtrate was combined with the supernatant from above, partially concentrated, diluted with hexane, and decolorized with charcoal. The resulting crystallization provided 5.3 g (73%) of the title compound as a white solid;
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Yield
73%

Identifiers

REACTION_CXSMILES
[C:1]12[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=1)[NH:6]C(=O)[O:4][C:2]2=O.[CH3:13][O:14][C:15]1[CH:20]=[CH:19][C:18]([NH2:21])=[CH:17][CH:16]=1>C1(C)C=CC=CC=1>[NH2:6][C:7]1[CH:8]=[CH:9][CH:10]=[CH:11][C:1]=1[C:2]([NH:21][C:18]1[CH:19]=[CH:20][C:15]([O:14][CH3:13])=[CH:16][CH:17]=1)=[O:4]

Inputs

Step One
Name
Quantity
4.9 g
Type
reactant
Smiles
C1=2C(=O)OC(NC1=CC=CC2)=O
Name
Quantity
3.7 g
Type
reactant
Smiles
COC1=CC=C(C=C1)N
Name
Quantity
60 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 5 h
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the supernatant was decanted
FILTRATION
Type
FILTRATION
Details
The resulting suspension was filtered
CONCENTRATION
Type
CONCENTRATION
Details
partially concentrated
ADDITION
Type
ADDITION
Details
diluted with hexane
CUSTOM
Type
CUSTOM
Details
The resulting crystallization

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C(=O)NC2=CC=C(C=C2)OC)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 5.3 g
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 72.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.